molecular formula C14H21NO3S B1680519 Reparixin CAS No. 266359-83-5

Reparixin

Cat. No. B1680519
M. Wt: 283.39 g/mol
InChI Key: KQDRVXQXKZXMHP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reparixin is an orally bioavailable compound that has been explored for potential to disrupt IL-8/CXCR1/2 signalling in cancer and transplant indications . It is a non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2 activation . It is currently being used in clinical studies for patients with community-acquired pneumonia (CAP) including COVID-19, and acute respiratory distress syndrome (ARDS) .


Molecular Structure Analysis

Reparixin belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring . The molecular formula of Reparixin is C14H21NO3S .

Scientific Research Applications

  • Outcomes: No statistically significant differences in primary endpoints, but trends suggested reparixin may limit disease progression .
  • Findings: Treatment with reparixin resulted in reductions in bone marrow and splenic fibrosis, with fibrosis levels inversely correlated with plasma levels of Reparixin .
  • Outcomes: Reparixin group had a significantly lower all-cause mortality rate compared to the control group without increasing the risk of infection .
  • Outcomes: Although reparixin was well tolerated, it did not show a statistically significant effect on preventing primary graft dysfunction .
  • Outcomes: The study aimed to assess the efficacy and safety of reparixin but did not meet the primary efficacy endpoints .
  • Outcomes: The studies explored the effect of reparixin on survival and other clinical outcomes in patients at high risk .
  • Outcomes: The trial did not meet the primary efficacy endpoints, but reparixin showed a trend toward limiting disease progression .
  • Outcomes: Reparixin was found to be safe and tolerable, and it may offer an additional advantage in preventing disease deterioration leading to ICU admission .
  • Findings: Treatment with reparixin resulted in reductions in bone marrow and splenic fibrosis .
  • Outcomes: The study aimed to assess the efficacy and safety of reparixin but did not meet the primary efficacy endpoints .
  • Outcomes: The studies explored the effect of reparixin on survival and other clinical outcomes in patients at high risk .
  • Outcomes: While the primary efficacy endpoints were not met, reparixin showed a trend toward limiting disease progression .

Safety And Hazards

Reparixin has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus . Fewer patients experienced adverse events with reparixin than placebo (45.6% versus 54.5%), most mild or moderate intensity and not related to study treatment .

Future Directions

Reparixin showed a trend toward limiting disease progression as an add-on therapy in COVID-19 severe pneumonia and was well tolerated . It is currently being used in clinical studies for patients with community-acquired pneumonia (CAP) including COVID-19, and acute respiratory distress syndrome (ARDS) .

properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDRVXQXKZXMHP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046509
Record name Reparixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reparixin

CAS RN

266359-83-5
Record name Repertaxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266359-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reparixin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reparixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Reparixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPARIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reparixin
Reactant of Route 2
Reactant of Route 2
Reparixin
Reactant of Route 3
Reactant of Route 3
Reparixin
Reactant of Route 4
Reactant of Route 4
Reparixin
Reactant of Route 5
Reactant of Route 5
Reparixin
Reactant of Route 6
Reactant of Route 6
Reparixin

Citations

For This Compound
1,690
Citations
P Villa, S Triulzi, B Cavalieri… - Molecular …, 2007 - molmed.biomedcentral.com
… reparixin in a model of permanent MCAO. In a first set of experiments, we published that reparixin… Five independent experiments, performed over a two-year period, where reparixin was …
Number of citations: 108 molmed.biomedcentral.com
A Gorio, L Madaschi, G Zadra, G Marfia… - … of Pharmacology and …, 2007 - ASPET
… Reparixin is a recently described inhibitor of human CXCR1/R2 and rat CXCR2 receptor activation. We applied reparixin in … Treatment with reparixin significantly counteracts secondary …
Number of citations: 73 jpet.aspetjournals.org
AF Schott, LJ Goldstein, M Cristofanilli, PA Ruffini… - Clinical Cancer …, 2017 - AACR
… plus reparixin therapy, and explored effects of reparixin on … reparixin oral tablets three times a day, followed by paclitaxel 80 mg/m 2 /week (days 1, 8, and 15 for 28-day cycle) + reparixin …
Number of citations: 167 aacrjournals.org
A Zarbock, M Allegretti, K Ley - British journal of pharmacology, 2008 - Wiley Online Library
… To investigate the functional relevance of the CXCR2 inhibitor Reparixin in vivo, we determined its effects in two models of ALI, induced by either lipopolysaccharide (LPS) inhalation or …
Number of citations: 135 bpspubs.onlinelibrary.wiley.com
LJ Goldstein, M Mansutti, C Levy, JC Chang… - Breast cancer research …, 2021 - Springer
… times per day) of reparixin with weekly paclitaxel resulted in a … 21-day course of reparixin before curative surgery appeared … the safety and efficacy of reparixin plus paclitaxel vs. placebo …
Number of citations: 32 link.springer.com
LJ Goldstein, RP Perez… - Breast Cancer …, 2020 - breast-cancer-research …
… the effects of orally administered reparixin on CSC in the primary … Also, the study aimed at evaluating the effects of reparixin on the … Last, systemic effects of reparixin were investigated by …
G Landoni, L Piemonti, AA Monforte, P Grossi… - Infectious Diseases and …, 2022 - Springer
… if CXCR1/2 blockade with reparixin can improve clinical outcomes in hospitalized patients with severe COVID-19 pneumonia. The dose and safety of reparixin have been investigated in …
Number of citations: 22 link.springer.com
JM Leitner, FB Mayr, C Firbas… - International …, 2007 - journals.sagepub.com
… Since direct IL-8 antagonism of reparixin has to date only been shown in vitro, we wanted to explore whether the infusion of reparixin reduces LPS-induced neutrophilia, which could be …
Number of citations: 30 journals.sagepub.com
G Landoni, A Zangrillo, G Piersanti… - Frontiers in …, 2022 - frontiersin.org
… Due to the paucity of studies, the full search strategies simply included the word reparixin or repertaxin. We selected any RCTs ever performed with reparixin in patients at high risk for in-…
Number of citations: 7 www.frontiersin.org
P Opfermann, U Derhaschnig, A Felli… - Clinical & …, 2015 - academic.oup.com
… Reparixin was recently tested successfully in a Phase II study in patients with type … reparixin compared to standard care [16]. In addition, a variety of animal studies suggest that reparixin …
Number of citations: 53 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.